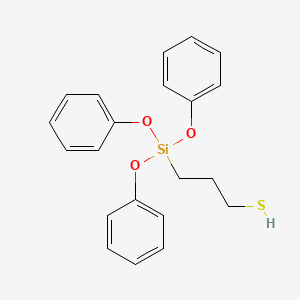
3-(Triphenoxysilyl)propane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Triphenoxysilyl)propane-1-thiol is an organosilane compound characterized by the presence of a thiol group and a triphenoxysilyl group. This compound is known for its versatility in various industrial applications, particularly in surface modification, adhesive formulations, and as a coupling agent in composite materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triphenoxysilyl)propane-1-thiol typically involves the reaction of 3-chloropropyltriethoxysilane with thiourea, followed by hydrolysis and condensation reactions. The reaction conditions often include the use of solvents such as ethanol or toluene, and the process is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction routes as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Triphenoxysilyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and atmospheric oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding silane.
Substitution: Various substituted organosilanes.
Wissenschaftliche Forschungsanwendungen
3-(Triphenoxysilyl)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of composite materials and surface modification of nanoparticles.
Biology: Employed in the functionalization of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in adhesive formulations, coatings, and sealants for improved adhesion and durability.
Wirkmechanismus
The mechanism of action of 3-(Triphenoxysilyl)propane-1-thiol involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, leading to enhanced stability and functionality. The triphenoxysilyl group facilitates the attachment of the compound to various surfaces, providing a robust and durable coating .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trimethoxysilyl)-1-propanethiol
- 3-(Aminopropyl)triethoxysilane
- 3-(Glycidyloxypropyl)trimethoxysilane
- 3-(Mercaptopropyl)methyldimethoxysilane
Uniqueness
3-(Triphenoxysilyl)propane-1-thiol stands out due to its unique combination of a thiol group and a triphenoxysilyl group. This combination provides both reactivity and stability, making it highly versatile for various applications. Its ability to form strong covalent bonds with a wide range of substrates and its effectiveness in surface modification and coupling applications highlight its uniqueness compared to other similar compounds .
Eigenschaften
Molekularformel |
C21H22O3SSi |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
3-triphenoxysilylpropane-1-thiol |
InChI |
InChI=1S/C21H22O3SSi/c25-17-10-18-26(22-19-11-4-1-5-12-19,23-20-13-6-2-7-14-20)24-21-15-8-3-9-16-21/h1-9,11-16,25H,10,17-18H2 |
InChI-Schlüssel |
MXXBUUAVNUMJNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)O[Si](CCCS)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















